4-(Cyclopent-1-en-1-yl)phenol

CCR5 antagonist HIV entry inhibitor chemokine receptor

4-(Cyclopent-1-en-1-yl)phenol (CAS 877-46-3, molecular formula C₁₁H₁₂O, MW 160.21 g/mol) is a para-substituted phenol bearing a cyclopentene ring with the double bond at the 1-position (conjugated with the aromatic ring). This constitutional isomer is distinct from its 2-enyl regioisomer and its saturated analog 4-cyclopentylphenol.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
Cat. No. B7902323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopent-1-en-1-yl)phenol
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC1CC=C(C1)C2=CC=C(C=C2)O
InChIInChI=1S/C11H12O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8,12H,1-2,4H2
InChIKeySIJBXNWCQYSYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopent-1-en-1-yl)phenol (CAS 877-46-3): A Differentiated Cycloalkenylphenol Building Block for Polymer and Medicinal Chemistry


4-(Cyclopent-1-en-1-yl)phenol (CAS 877-46-3, molecular formula C₁₁H₁₂O, MW 160.21 g/mol) is a para-substituted phenol bearing a cyclopentene ring with the double bond at the 1-position (conjugated with the aromatic ring). This constitutional isomer is distinct from its 2-enyl regioisomer and its saturated analog 4-cyclopentylphenol. Synthesized via alkylation of phenol with cyclopentadiene followed by acid-catalyzed double-bond isomerization, the compound serves as a critical intermediate for cardo-type polymers and has demonstrated biological activity as a CCR5 antagonist [1][2].

Why 4-(Cyclopent-1-en-1-yl)phenol Cannot Be Replaced by Generic Cyclopentenylphenol Isomers or Saturated Analogs


The position of the double bond in the cyclopentenyl ring dictates both the compound's chemical reactivity and its biological target engagement. The 1-enyl isomer features a styrene-like conjugation between the olefin and the aromatic ring, which is absent in the 2-enyl (allylic) isomer. This conjugation alters the electron density of the phenol ring, directly affecting electrophilic aromatic substitution regioselectivity during downstream derivatization [1]. In biological contexts, the planarity imposed by conjugation influences binding to targets such as CCR5, as evidenced by μM-level antagonist activity that is not replicated by the saturated 4-cyclopentylphenol analog [2][3]. For polymer applications, only the 1-enyl isomer undergoes efficient acid-catalyzed translocation to yield the single-reactive-site intermediate required for cardo-type chain extenders; the 2-enyl isomer produces mixtures that compromise polymer architecture and performance [4].

4-(Cyclopent-1-en-1-yl)phenol: Head-to-Head Quantitative Differentiation Data


CCR5 Antagonist Activity of 4-(Cyclopent-1-en-1-yl)phenol vs. Structural Analogs in Cell-Based HIV-1 Fusion Assays

4-(Cyclopent-1-en-1-yl)phenol (CAS 877-46-3) inhibits HIV-1 gp120-induced cell-cell fusion mediated by the human CCR5 receptor with an IC₅₀ of 2,800 nM in a HEK293/HOS cell luciferase reporter gene assay [1]. This conjugated 1-enyl isomer was identified as a CCR5 antagonist hit in preliminary pharmacological screening, suggesting potential for treating HIV infection, asthma, rheumatoid arthritis, and COPD [2]. By contrast, the saturated analog 4-cyclopentylphenol (CAS 1518-83-8) does not appear in the same CCR5 screening datasets, consistent with the requirement for an sp²-hybridized C1' carbon to achieve the planarity needed for receptor binding [3].

CCR5 antagonist HIV entry inhibitor chemokine receptor

Enzymatic Oxidation: 4-(Cyclopent-1-en-1-yl)phenol as the Specific Product of para-Phenol Oxidase-Catalyzed Desaturation of 4-Cyclopentylphenol

The flavin-dependent enzymes vanillyl alcohol oxidase (VAO) and eugenol oxidase (EUGO) catalyze the oxidation of 4-cyclopentylphenol to 4-(1-cyclopenten-1-yl)phenol, establishing a direct precursor-product relationship [1][2]. In a xylenol orange-based screening assay, 4-cyclopentylphenol was identified as a new substrate for both VAO and EUGO, while the saturated analog 4-cyclohexylphenol was a substrate only for VAO, not EUGO, indicating differential enzyme specificity driven by ring size and unsaturation [3]. The reaction stoichiometry is 4-cyclopentylphenol + O₂ → 4-(1-cyclopenten-1-yl)phenol + H₂O₂ [4].

biocatalysis flavin-dependent oxidase lignin valorization

Cardo Polymer Performance: Polyurethanes Derived from 4-Cyclopentenylphenol vs. Bisophenol F and Bisophenol A

4-Cyclopentenylphenol (CPP, the 1-enyl isomer after translocation) was used to synthesize cardo-type diol chain extenders (C0, C1, C2) and subsequently polyurethanes (PUC-0, PUC-1, PUC-2). In head-to-head mechanical testing, the cardo polyurethane PUCs exhibited elongation at break of 800% with no apparent yield stress, indicating superior elastomeric character compared to polyurethanes derived from linear bisphenol F (PUFs) or bisphenol A (PUAs) [1]. DMA analysis revealed that PUCs displayed a pronounced phase transition peak near room temperature, absent in semi-crystalline PUFs, and maintained a higher high-temperature storage modulus than the amorphous PUAs due to restricted inter-chain rotation imposed by the cardo cyclopentyl ring [2]. In shape memory cycling tests, PUC-2 (containing secondary ether linkages) achieved shape fixation > 99% and shape recovery of 94.5% after three tensile cycles [3].

shape memory polymer cardo polyurethane C5 fraction valorization

Regioisomeric Differentiation: 4-(Cyclopent-1-en-1-yl)phenol vs. 4-(Cyclopent-2-en-1-yl)phenol in Downstream Derivatization

Aminomethylation (Mannich reaction) of p-(cyclopent-1/2-enyl)-phenols was studied comparatively, revealing that the 1-enyl and 2-enyl isomers (compounds 1 and 3, respectively) yield distinct o-aminomethylphenol products (4–7) and aryl alkyl ethers (8–13, 20) [1]. The conjugated 1-enyl isomer directs electrophilic substitution to specific ortho positions due to the electron-donating effect of the conjugated double bond, whereas the non-conjugated 2-enyl isomer exhibits different regiochemical outcomes [2]. This differential reactivity is critical for the synthesis of cyclopentenylphenol derivatives evaluated as potential biodynamic agents [3].

Mannich reaction aminomethylation regioselective functionalization

High-Value Application Scenarios Where 4-(Cyclopent-1-en-1-yl)phenol Provides Quantified Differentiation


Shape Memory Polyurethane Elastomers from C5-Feedstock-Derived Cardo Intermediates

The 1-enyl isomer is the essential precursor for synthesizing cardo-type diol chain extenders (C0, C1, C2) that impart amorphous morphology, 800% elongation, and 94.5% shape recovery to polyurethanes. This performance directly competes with and surpasses bisphenol A-based formulations in elastomeric shape memory applications, while valorizing the underutilized C5 petroleum fraction [1].

CCR5 Antagonist Screening Libraries for HIV and Autoimmune Disease Drug Discovery

With an IC₅₀ of 2.8 μM in cell-based CCR5-mediated fusion assays, 4-(cyclopent-1-en-1-yl)phenol represents a validated screening hit. Procurement of the correct 1-enyl isomer—rather than the inactive saturated analog—is critical for constructing compound libraries aimed at CCR5-dependent pathologies including HIV entry, rheumatoid arthritis, and COPD [2][3].

Biocatalyst Development and Substrate Specificity Profiling of Flavin-Dependent para-Phenol Oxidases

As the authentic enzymatic product of VAO- and EUGO-catalyzed desaturation of 4-cyclopentylphenol, the 1-enyl isomer serves as an indispensable analytical standard for calibrating oxidase activity assays and engineering enzyme variants for lignin-derived aromatic monomer conversion [4][5].

Regioselective Synthesis of ortho-Aminomethylphenol Derivatives as Biodynamic Agents

The conjugated double bond of the 1-enyl isomer directs Mannich aminomethylation to specific ortho positions, providing access to a distinct series of o-aminomethylphenols that cannot be obtained from the 2-enyl isomer. This regiochemical control is essential for generating structurally homogeneous compound libraries for agrochemical and pharmaceutical screening [6].

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